Supramolecular Polymerization Threshold: 1,4-Diiodobutane Exhibits 5-Fold Higher Efficiency than Dichloro- Analogue
In the controlled formation of pillar[5]arene-based supramolecular polymers, 1,4-diiodobutane (DIB) acts as a highly efficient competitive guest. It triggers immediate polymer precipitation at a critical precipitation concentration (CPC) of 1 mM, which is 3-fold lower than that required for α,ω-dibromobutane (3 mM) and 5-fold lower than for α,ω-dichlorobutane (5 mM) [1]. This demonstrates that the weaker C-I bond in DIB facilitates more effective host-guest interactions compared to the stronger C-Br and C-Cl bonds, leading to significantly more efficient supramolecular assembly.
| Evidence Dimension | Critical Precipitation Concentration (CPC) for Supramolecular Polymer Formation |
|---|---|
| Target Compound Data | 1 mM |
| Comparator Or Baseline | α,ω-Dibromobutane (DBB): 3 mM; α,ω-Dichlorobutane (DCB): 5 mM |
| Quantified Difference | CPC for DIB is 3x lower than DBB and 5x lower than DCB |
| Conditions | Amphiphilic pillar[5]arene host in chloroform solution; addition of competitive dihaloalkane guests |
Why This Matters
This 5-fold difference in CPC directly translates to lower material consumption and higher process efficiency for applications requiring supramolecular polymer formation or separation, making 1,4-diiodobutane the preferred choice for cost-effective and rapid assembly.
- [1] Liu, L.; He, Q.; Zhou, Q.; Qin, X.; Zhang, W.; Huang, Y.; Duan, W. Efficient Control of the Formation of Pillar[5]arene-based Supramolecular Polymers. Current Chinese Science 2022, 2, 152-159. View Source
